molecular formula C14H14O4 B087104 Diallyl isophthalate CAS No. 1087-21-4

Diallyl isophthalate

Cat. No.: B087104
CAS No.: 1087-21-4
M. Wt: 246.26 g/mol
InChI Key: OOORLLSLMPBSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diallyl isophthalate is an organic compound with the molecular formula C14H14O4. It is an ester derived from isophthalic acid and allyl alcohol. This compound is known for its excellent thermal stability, chemical resistance, and electrical insulating properties, making it a valuable material in various industrial applications .

Mechanism of Action

Target of Action

Diallyl isophthalate (DAP) is primarily used as a plasticizer and carrier for adding catalysts and pigments to polyesters . It is also used in electrical parts, laminating compounds, and impregnation of metal castings . The primary targets of DAP are these materials, where it increases their malleability and flexibility.

Mode of Action

This interaction results in increased flexibility, durability, and stability of the materials .

Result of Action

The primary result of DAP’s action is the enhancement of the properties of the materials it is added to. By integrating into the structure of these materials, DAP increases their flexibility, durability, and stability . This makes the materials more suitable for various industrial applications.

Action Environment

The action, efficacy, and stability of DAP can be influenced by various environmental factors. For example, the presence of certain microorganisms can lead to the biodegradation of DAP . Additionally, factors such as temperature, pH, and the presence of other chemicals can also affect the action and stability of DAP. More research is needed to fully understand these influences.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diallyl isophthalate is typically synthesized through the esterification of isophthalic acid with allyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the pure ester .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the product. The reaction is conducted in a reactor where isophthalic acid and allyl alcohol are continuously fed, and the ester is continuously removed and purified .

Chemical Reactions Analysis

Types of Reactions: Diallyl isophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diallyl isophthalate has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of thermal stability, chemical resistance, and electrical insulating properties. Compared to diallyl phthalate and diallyl terephthalate, it offers a different balance of mechanical and thermal properties, making it suitable for specific applications where these characteristics are critical .

Properties

IUPAC Name

bis(prop-2-enyl) benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-3-8-17-13(15)11-6-5-7-12(10-11)14(16)18-9-4-2/h3-7,10H,1-2,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOORLLSLMPBSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC(=CC=C1)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7051559
Record name Diallyl isophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7051559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless to slightly yellow odorless liquid; [Redox Chemicals MSDS]
Record name 1,3-Benzenedicarboxylic acid, 1,3-di-2-propen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diallyl isophthalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13706
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1087-21-4, 25035-78-3
Record name Diallyl isophthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ISO-DAP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25035-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diallyl isophthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001087214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedicarboxylic acid, 1,3-di-2-propen-1-yl ester, homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025035783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diallyl isophthalate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzenedicarboxylic acid, 1,3-di-2-propen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diallyl isophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7051559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diallyl isophthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.839
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diallyl isophthalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diallyl isophthalate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Diallyl isophthalate
Reactant of Route 4
Reactant of Route 4
Diallyl isophthalate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Diallyl isophthalate
Reactant of Route 6
Reactant of Route 6
Diallyl isophthalate
Customer
Q & A

Q1: What is the molecular formula and weight of diallyl isophthalate?

A: this compound has the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A: Yes, researchers have utilized various spectroscopic techniques to characterize DAIP. For instance, C 1s X-ray absorption spectra (XAS) have been employed to analyze the phthalate segments of polymers containing DAIP. [] Additionally, Fourier Transform Raman measurements have been used to monitor conversion points during DAIP polymerization. [, ] 1H-NMR measurements have provided insights into the conformational studies of DAIP and its interaction with the estrogen receptor. []

Q3: What are the advantages of using this compound in resin systems?

A: this compound, when cured, exhibits desirable properties such as high heat resistance and good dielectric properties. It is often used in applications requiring these properties, such as in the aerospace field. []

Q4: Can this compound be blended with other materials to enhance its properties?

A: Yes, DAIP is often modified or blended with other materials to enhance its properties. For example, blending DAIP with vinyl ester (VE) improves the toughness of the resulting resin while maintaining good heat resistance and dielectric properties. [] Dimethacrylate liquid crystalline (DMLC) has also been used to toughen brittle DAIP. [] Another study focused on improving the heat resistance of epoxy resins by co-curing them with DAIP. []

Q5: How does prepolymerization of this compound affect its use in varnishes?

A: Prepolymerization of DAIP is a crucial factor in controlling the properties of varnishes containing DAIP. The degree of prepolymerization affects the viscosity and curing characteristics of the final varnish. []

Q6: Does this compound exhibit any catalytic properties?

A: this compound is primarily recognized as a monomer rather than a catalyst. Its primary function is to participate in polymerization reactions, forming polymers with specific properties. []

Q7: Have computational methods been used to study this compound polymerization?

A: Yes, the Monte-Carlo method has been used to simulate three-dimensional polymerization of this compound, providing insights into the polymerization kinetics and the influence of chain transfer reactions. [] Another study employed a kinetic model to describe the crosslinking free radical polymerization of DAIP, utilizing experimental data to optimize model parameters. []

Q8: How does the structure of this compound isomers affect their polymerization behavior?

A: The isomeric structure of diallyl phthalates significantly influences their polymerization behavior, particularly regarding gelation. For example, diallyl terephthalate (DAT) polymerization exhibits a delayed gelation due to its nonconsecutive addition mechanism. [, ]

Q9: What factors influence the stability of this compound-based varnishes?

A: The stability of DAIP-based varnishes depends on factors such as the degree of DAIP prepolymerization, the DAIP to VE ratio, and the presence of inhibitors. []

Q10: What is the impact of this compound prepolymer molecular weight on its properties?

A: The molecular weight of DAIP prepolymer significantly influences its properties, including viscosity, solubility, and the mechanical properties of the final cured material. []

Q11: Is there any information about the biocompatibility or biodegradability of this compound polymers?

A11: While DAIP is widely used in various applications, the provided research papers do not offer specific details on the biocompatibility or biodegradability of DAIP-based polymers. Further investigation is needed to assess its suitability for biomedical applications.

Q12: Are there any viable alternatives to this compound in its various applications?

A: Alternatives to DAIP depend on the specific application. For example, in the production of heat-resistant materials, other allyl monomers like diallyl phthalate (DAP) or triallyl cyanurate (TAC) might be considered. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.